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molecular formula C11H11ClNO3- B1149010 2-(Chloromethyl)benzoyl cyanide CAS No. 155380-13-5

2-(Chloromethyl)benzoyl cyanide

Cat. No. B1149010
M. Wt: 240.66 g/mol
InChI Key: UGKYJHSPZNOBQL-UHFFFAOYSA-M
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Patent
US06037495

Procedure details

A mixture of 98% cuprous cyanide (2.01 g), acetonitrile (40 ml) and 2-chloromethylbenzoyl chloride (3.79 g) was heated under reflux with stirring for 4 hours. After the mixture was cooled by allowing it to stand, the mixture was diluted with ether, the precipitated insoluble materials were filtered off, and then the filtrate was washed successively with a saturated aqueous solution of sodium bicarbonate, water and saturated brine. The ether layer thus obtained was dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure to obtain the crude product (3.49 g). The crude product was crystallized from ether-haxane to give the title compound (2.85 g, yield: 79.5%, white crystals).
[Compound]
Name
cuprous cyanide
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
title compound
Yield
79.5%

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])C.[Cl:4][CH2:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8](Cl)=[O:9]>CCOCC>[Cl:4][CH2:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8](=[O:9])[C:1]#[N:3]

Inputs

Step One
Name
cuprous cyanide
Quantity
2.01 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
3.79 g
Type
reactant
Smiles
ClCC1=C(C(=O)Cl)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled
FILTRATION
Type
FILTRATION
Details
the precipitated insoluble materials were filtered off
WASH
Type
WASH
Details
the filtrate was washed successively with a saturated aqueous solution of sodium bicarbonate, water and saturated brine
CUSTOM
Type
CUSTOM
Details
The ether layer thus obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the crude product (3.49 g)
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from ether-haxane

Outcomes

Product
Details
Reaction Time
4 h
Name
title compound
Type
product
Smiles
ClCC1=C(C=CC=C1)C(C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.85 g
YIELD: PERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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